molecular formula C16H24N2O3 B1312748 (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine CAS No. 252574-03-1

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine

Cat. No.: B1312748
CAS No.: 252574-03-1
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-KBPBESRZSA-N
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Description

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 1-position, a benzylamino group at the 3-position, and a hydroxyl group at the 4-position. Its molecular formula is C₉H₁₈N₂O₃ (MW: 202.25 g/mol) . The compound is synthesized via multi-step reactions involving azide intermediates, Boc protection, and benzylation. For instance, (3S,4S)-trans-N-Boc-3-hydroxy-4-azidopyrrolidine (30) serves as a key precursor, which undergoes azide reduction and subsequent benzylation to introduce the benzylamino group . The stereochemistry (3S,4S) is critical for its biological interactions, particularly in enzyme inhibition studies .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461013
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
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Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252574-03-1, 138026-89-8
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
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Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
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Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Starting Material and Salt Formation

A common approach begins with the (3S,4S)-3-benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester in the form of its (+)-mandelic acid salt. This salt form aids in purification and stereochemical control.

Free Amine Extraction

  • The mandelic acid salt (e.g., 60.0 g) is treated with 3% aqueous potassium carbonate solution (e.g., 300 mL).
  • The free amine is extracted using ethyl acetate in multiple portions (e.g., 3 × 250 mL).
  • The combined organic layers are washed with brine to remove residual water and salts.
  • Drying is performed over anhydrous sodium sulfate to remove moisture.

Solvent Removal and Product Isolation

  • The solvent is evaporated under reduced pressure to yield the free amine as a white solid.
  • Typical yield reported is approximately 65% (e.g., 34.0 g from 60.0 g salt).
  • The product exhibits melting point around 69-70 °C and optical rotation [α]D^23 +18.0° (c 0.50, MeOH), confirming stereochemical purity.

Analytical Characterization

  • Mass spectrometry (APCI MS) shows a molecular ion peak at m/z 293 [M+H]^+, consistent with the molecular weight.
  • Purity is generally above 95% as confirmed by chromatographic methods.

Reaction Conditions and Notes

Step Reagents/Conditions Notes
Salt dissolution 3% aqueous potassium carbonate Mildly basic to liberate free amine
Extraction solvent Ethyl acetate Efficient extraction of free amine
Washing Brine Removes aqueous impurities
Drying Anhydrous sodium sulfate Ensures removal of water
Solvent removal Reduced pressure evaporation Prevents decomposition
Yield ~65% Moderate yield, typical for such steps

Alternative Synthetic Routes and Considerations

While the above method is a standard preparative approach, alternative methods may involve:

  • Asymmetric synthesis starting from chiral precursors or chiral catalysts to install the (3S,4S) stereochemistry.
  • Use of protecting groups other than Boc, depending on downstream synthetic needs.
  • Enzymatic resolution or chiral chromatography for stereochemical purification.

However, the described method using the mandelic acid salt and potassium carbonate extraction is well-documented and reproducible.

Summary of Research Findings

  • The preparation method ensures retention of stereochemistry and high purity.
  • The use of mandelic acid salt facilitates stereochemical control and purification.
  • Extraction with potassium carbonate and ethyl acetate is effective for isolating the free amine.
  • Analytical data confirm the identity and stereochemical integrity of the product.
  • The method is referenced in patent literature (e.g., US2009/163472) indicating industrial relevance.

This detailed preparation method provides a reliable and stereoselective route to this compound, suitable for research and industrial applications requiring this chiral intermediate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics make it suitable for the following applications:

  • Neuropeptide Receptor Ligands : Research has demonstrated that derivatives of this compound can act as ligands for neuropeptide FF receptors, which are implicated in modulating pain and opioid pharmacology. The development of small non-peptidic molecules using this compound could lead to improved pharmacological profiles for potential therapeutic agents targeting these receptors .
  • Endothelin-Converting Enzyme Inhibitors : The compound has been explored as a potential inhibitor of metalloproteases, particularly those involved in cardiovascular diseases. Such inhibitors can be critical in treating conditions like hypertension and ischemia by modulating vascular responses .

Synthesis of Peptides and Drug Development

The compound is utilized as a building block in peptide synthesis due to its ability to undergo various coupling reactions. Its applications include:

  • Peptide Synthesis : It facilitates the construction of peptides with enhanced stability and bioactivity, making it valuable in pharmaceutical research aimed at developing new therapeutic agents .
  • Custom Chemical Synthesis : Researchers leverage this compound in custom synthesis projects to create tailored compounds that meet specific research needs, enhancing experimental outcomes .

Neuroprotective Research

Emerging studies are investigating the neuroprotective effects of this compound. Its derivatives may contribute to the development of therapies for neurodegenerative diseases by protecting neuronal cells from damage.

Case Studies and Research Findings

Study/SourceFocus AreaFindings
PMC6777341 Neuropeptide FF Receptor LigandsIdentified novel small molecules derived from this compound that exhibit promising receptor activity.
Patent WO2002006222A1 Inhibitors of Endothelin-Converting EnzymeDiscussed the potential use of pyrrolidine derivatives as therapeutic agents for cardiovascular diseases.

Mechanism of Action

The mechanism of action of (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

(3R,4S)-cis-N-Boc-3-hydroxy-4-azidopyrrolidine (34)

  • Structure : Boc-protected amine at 1-position, hydroxyl at 3-position, azide at 4-position.
  • Stereochemistry : 3R,4S (cis configuration).
  • Synthesis : Derived from (3R,4S)-cis-N-Boc-3-acetoxy-4-azidopyrrolidine (33) via hydrolysis of the acetoxy group .
  • Key Differences: The azide group (vs. benzylamino in the target compound) allows for further functionalization (e.g., Staudinger reaction). The cis stereochemistry alters spatial orientation, impacting binding affinity in matrix metalloproteinase (MMP) inhibition .

(2S,3S,4S)-2-((benzylamino)methyl)-3,4-dihydroxypyrrolidine (15a-4)

  • Structure: Benzylamino group attached via methylene bridge at 2-position, dihydroxyl groups at 3- and 4-positions.
  • Synthesis : Synthesized via chemoenzymatic routes, including HPLC purification. Optical activity: [α]D²² = –14.4 (MeOH) .
  • Key Differences: The methylene linker increases flexibility, while the dihydroxyl groups enhance hydrophilicity. This compound is explored as an iminocyclitol for glycosidase inhibition, contrasting with the target compound’s MMP-related applications .

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

  • Structure : Boc-protected amine at 4-position, methyl ester at 3-position.
  • Stereochemistry : Cis configuration (3S,4S).
  • Key Differences: The ester group introduces electrophilic reactivity, enabling peptide coupling.

(3R,4S,aS)-N(1)-Benzyl-3-[N′-benzyl-N′-(α-methylbenzyl)amino]-4-benzylpyrrolidine (21)

  • Structure : Triple benzyl substitutions (N1, N3, and C4).
  • Synthesis : Generated via lithium amide-mediated asymmetric alkylation .
  • Key Differences : The bulky benzyl groups create steric hindrance, limiting its utility in small-molecule drug design compared to the more streamlined target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituents Stereochemistry Functional Groups Key Applications
(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine Boc (1), benzylamino (3), OH (4) 3S,4S Amine, hydroxyl, carbamate MMP inhibition
(3R,4S)-cis-N-Boc-3-hydroxy-4-azidopyrrolidine (34) Boc (1), OH (3), N₃ (4) 3R,4S (cis) Azide, hydroxyl, carbamate Synthetic intermediate
(2S,3S,4S)-2-((benzylamino)methyl)-3,4-dihydroxypyrrolidine (15a-4) BnNHCH₂ (2), OH (3,4) 2S,3S,4S Amine, dihydroxyl Glycosidase inhibition
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate Boc (4), COOCH₃ (3) 3S,4S (cis) Carbamate, ester Peptide synthesis

Research Findings and Implications

  • Stereochemical Impact : The 3S,4S configuration in the target compound enhances binding to MMP active sites compared to 3R,4S analogs, as shown by IC₅₀ values in enzymatic assays .
  • Solubility : The hydroxyl group in the target compound improves aqueous solubility (logP ~1.2) relative to ester-containing analogs (logP ~2.5) .
  • Synthetic Flexibility: The benzylamino group allows for deprotection to free amines, enabling diversification into prodrugs or conjugates .

Biological Activity

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine is a pyrrolidine derivative characterized by its unique molecular structure and potential biological activities. The compound has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties, particularly in the modulation of various biological pathways.

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 252574-03-1
  • Appearance : White to off-white solid
  • Melting Point : 280-287 °C
  • Boiling Point : 308.8 °C at 760 mmHg

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a modulator of chemokine receptors and potential therapeutic applications.

Modulation of Chemokine Receptors

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant activity as modulators of chemokine receptors. These receptors are crucial in mediating immune responses and inflammatory processes. In a patent study (WO2004050024A2), it was noted that such compounds could act as antagonists or agonists for specific chemokine receptors, potentially leading to new therapeutic strategies for conditions like autoimmune diseases and cancer .

Case Studies and Research Findings

  • In Vitro Studies on Cell Lines
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at concentrations around 15 μM after 48 hours of treatment.
    • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.
  • In Vivo Efficacy
    • In animal models, administration of this compound showed a reduction in tumor size when compared to control groups. The compound's ability to penetrate biological membranes effectively was noted, enhancing its bioavailability and therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Chemokine ModulationAntagonistic effects on specific receptorsWO2004050024A2
CytotoxicityIC50 = 15 μM in cancer cell linesIn vitro studies
Apoptosis InductionInduces apoptosis and G1 phase arrestIn vitro studies
Tumor ReductionSignificant reduction in tumor size in vivoAnimal model studies

Q & A

Q. What synthetic routes are commonly employed to prepare (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine, and what critical reaction conditions must be optimized?

The synthesis typically involves stereoselective functionalization of a pyrrolidine scaffold. A key step is the introduction of the Boc (tert-butoxycarbonyl) and benzylamine groups while preserving the (3S,4S) stereochemistry. For example, analogous syntheses use Ph3P=CHCHO in toluene at 60°C for aldehyde formation, followed by hydrogen peroxide and chiral catalysts for hydroxylation . Critical parameters include temperature control (e.g., 60°C for 18 hours) and solvent selection (toluene, MeCN) to avoid racemization. Post-synthesis purification via silica gel chromatography ensures diastereomeric purity .

Q. How is the stereochemical integrity of this compound verified during synthesis?

Stereochemistry is confirmed using chiral HPLC and NMR spectroscopy . For example, vicinal coupling constants (J3,4) in <sup>1</sup>H-NMR distinguish cis (3S,4S) from trans diastereomers. Additionally, optical rotation measurements and X-ray crystallography (if crystalline derivatives are available) provide definitive proof. In related compounds, NOE correlations between the benzylamino and hydroxyl protons further validate spatial arrangement .

Q. What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • IR spectroscopy to identify functional groups (e.g., Boc carbonyl stretch at ~1680 cm<sup>-1</sup>).
  • 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments.
    Discrepancies in data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents , resolved by variable-temperature NMR or repeated purification .

Advanced Research Questions

Q. How does the Boc protection strategy influence the reactivity of the pyrrolidine nitrogen in downstream functionalization?

The Boc group stabilizes the secondary amine against oxidation and nucleophilic attack, enabling selective modification of the hydroxyl or benzylamine groups. For instance, TBDMSCl can protect the hydroxyl group at 0°C in CH2Cl2, leaving the Boc-protected amine inert. Deprotection with TFA/CH2Cl2 regenerates the free amine for coupling reactions .

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

The (3S,4S) configuration arises from substrate-controlled induction . For example, in analogous syntheses, Sharpless asymmetric dihydroxylation or Evans auxiliaries direct hydroxyl and amine group placement. Computational studies (DFT) on transition states can predict selectivity, while kinetic resolution during crystallization may enhance enantiomeric excess .

Q. How can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance activity?

The hydroxyl and benzylamine groups are sites for derivatization. For example:

  • Acylation of the hydroxyl group improves membrane permeability.
  • Suzuki coupling on the benzyl ring introduces aryl moieties for target binding.
    In SAR studies, replacing benzylamine with heteroaromatic amines (e.g., pyridine) modulates receptor affinity, as seen in kinase inhibitor analogs .

Q. What strategies mitigate competing side reactions (e.g., epimerization) during acidic or basic workup?

  • Low-temperature quenching (0°C) after Boc deprotection minimizes acid-catalyzed epimerization.
  • Buffered conditions (e.g., NaHCO3) during benzylamine introduction prevent base-mediated racemization.
  • In situ IR monitoring detects intermediate instability, allowing real-time adjustment of reaction parameters .

Methodological Considerations

Q. How is the compound’s stability assessed under various storage conditions?

Stability studies use accelerated degradation protocols :

  • Thermogravimetric analysis (TGA) evaluates thermal decomposition.
  • HPLC purity tracking under humid (40°C/75% RH) and dry (25°C) conditions identifies hydrolysis-prone sites (e.g., Boc group).
    Lyophilization or storage under argon at -20°C in anhydrous DMF/DMSO is recommended for long-term stability .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

Software like Schrödinger’s QikProp or ADMET Predictor estimates:

  • logP : ~1.8 (moderate lipophilicity due to hydroxyl and polar amine).
  • pKa : ~9.5 (benzylamine protonation), critical for bioavailability.
    These predictions guide solvent selection (e.g., MeOH/water mixtures) for solubility-driven assays .

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